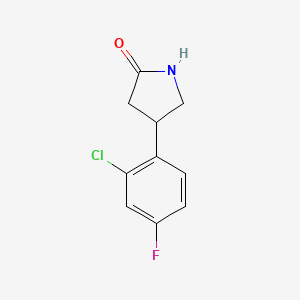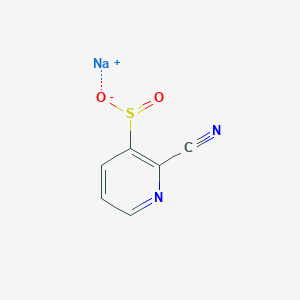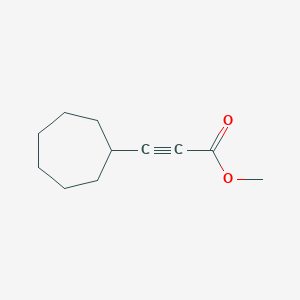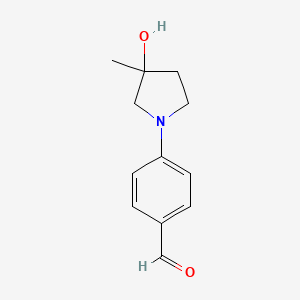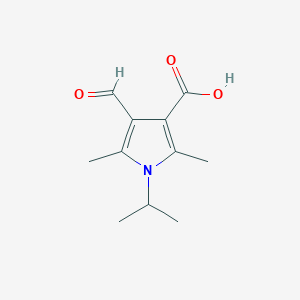
4-Formyl-2,5-dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formyl-2,5-dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features a formyl group, two methyl groups, an isopropyl group, and a carboxylic acid group attached to the pyrrole ring, making it a unique and potentially versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-2,5-dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid can be achieved through multi-step organic synthesis. A common approach might involve:
Formation of the Pyrrole Ring: Starting with a precursor such as 2,5-dimethylpyrrole, the ring can be constructed through cyclization reactions.
Introduction of Functional Groups: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction. The isopropyl group can be added through alkylation reactions, and the carboxylic acid group can be introduced via oxidation of an aldehyde or alcohol precursor.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, converting it to a carboxylic acid.
Reduction: Reduction of the formyl group to an alcohol or the carboxylic acid group to an aldehyde or alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Formation of alcohols or aldehydes.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Scientific Research Applications
4-Formyl-2,5-dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid can be used in:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Medicine: Exploration as a potential pharmaceutical intermediate or active ingredient.
Industry: Use in the production of specialty chemicals, polymers, or materials with unique properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, in a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. In a chemical context, it could act as a reactant or catalyst in various reactions.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrrole: Lacks the formyl, isopropyl, and carboxylic acid groups.
4-Formylpyrrole: Lacks the additional methyl, isopropyl, and carboxylic acid groups.
1-Isopropylpyrrole: Lacks the formyl, additional methyl, and carboxylic acid groups.
Uniqueness
4-Formyl-2,5-dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid is unique due to the combination of functional groups attached to the pyrrole ring, which can impart distinct chemical and physical properties, making it valuable for specific applications.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
4-formyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C11H15NO3/c1-6(2)12-7(3)9(5-13)10(8(12)4)11(14)15/h5-6H,1-4H3,(H,14,15) |
InChI Key |
LNNDSPIUUJXABS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1C(C)C)C)C(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


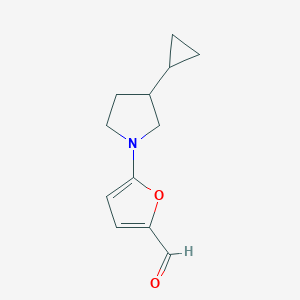

![N-[2-(Thiophen-2-yl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13169489.png)


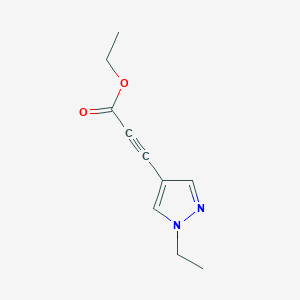
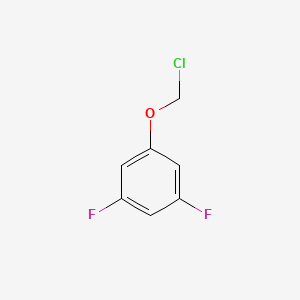
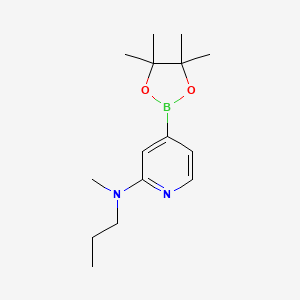
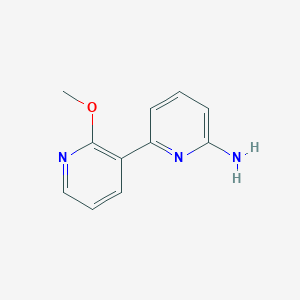
![5-[(Tert-butoxycarbonyl)amino]-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid](/img/structure/B13169551.png)
